molecular formula C15H22Si2 B8480205 1-Allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane CAS No. 834966-45-9

1-Allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane

Cat. No. B8480205
CAS RN: 834966-45-9
M. Wt: 258.50 g/mol
InChI Key: JAHLHBNDYFKVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane is a useful research compound. Its molecular formula is C15H22Si2 and its molecular weight is 258.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

834966-45-9

Product Name

1-Allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane

Molecular Formula

C15H22Si2

Molecular Weight

258.50 g/mol

IUPAC Name

[dimethyl(prop-2-enyl)silyl]-(4-ethynylphenyl)-dimethylsilane

InChI

InChI=1S/C15H22Si2/c1-7-13-16(3,4)17(5,6)15-11-9-14(8-2)10-12-15/h2,7,9-12H,1,13H2,3-6H3

InChI Key

JAHLHBNDYFKVEB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC=C)[Si](C)(C)C1=CC=C(C=C1)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

45 mL of methanol containing 1.98 g (30 mmol) of potassium hydroxide was added to 45 mL of methanol containing 9.92 g (30 mmol) of 1-allyl-1,1,2,2-tetramethyl-2-(4-trimethylsilanylethynylphenyl) disilane to obtain a mixture, which was stirred for 30 minutes at a temperature of 0° C. Further, the resultant solution was turned acidic by adding 30 mL of 1M hydrochloric acid thereto and subjected to extraction using ether. The organic layer thus created was then washed with saturated sodium hydrogen carbonate and also with saturated brine and dried using magnesium sulfate as a desiccating agent. After the desiccating agent was removed by filtration, the solvent was removed by a rotary evaporator to obtain a crude product, which was then purified by silica gel column chromatography (developing solvent: hexane) to obtain 5.03 g (19.44 mmol) of 1-allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane (4a) which was colorless and oily. The yield was 65%.
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